3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with sulfonamide under specific conditions. One common method includes the use of sodium-chlor and aluminum chloride as catalysts, followed by the addition of 4-bromo-2-(4-fluorophenoxy) methyl-butyrates . The reaction is carried out at elevated temperatures, around 110°C, for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, heating, extraction, and purification to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzopyran-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzopyran derivatives .
Scientific Research Applications
3,4-dihydro-2H-1-benzopyran-6-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dihydrocoumarin (3,4-dihydro-1-benzopyran-2-one): Similar in structure but lacks the sulfonamide group.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.
Uniqueness
3,4-dihydro-2H-1-benzopyran-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLIFDXUTNJPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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